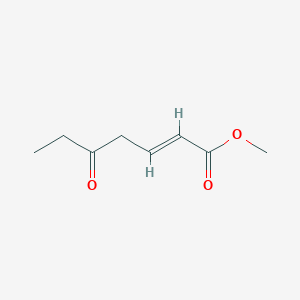
(E)-Methyl 5-oxohept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 5-oxohept-2-enoate is an organic compound with the IUPAC name methyl (E)-5-oxohept-2-enoate. It is a derivative of heptenoic acid and is characterized by the presence of a keto group at the fifth position and a double bond between the second and third carbon atoms. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 5-oxohept-2-enoate can be achieved through various methods. One common approach involves the esterification of (E)-5-oxohept-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 5-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) and acids (e.g., HCl) are employed under controlled conditions.
Major Products Formed
Oxidation: (E)-5-oxohept-2-enoic acid
Reduction: (E)-Methyl 5-hydroxyhept-2-enoate
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
(E)-Methyl 5-oxohept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-Methyl 5-oxohept-2-enoate involves its interaction with specific molecular targets. The keto group and double bond in the compound allow it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by forming stable complexes with their active sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxoheptanoate: Lacks the double bond present in (E)-Methyl 5-oxohept-2-enoate.
Methyl 5-hydroxyhept-2-enoate: Contains a hydroxyl group instead of a keto group.
Methyl 5-oxohex-2-enoate: Has a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a keto group and a double bond, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (E)-5-oxohept-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3/b6-4+ |
InChI Key |
RAFMCPJMQOVODF-GQCTYLIASA-N |
Isomeric SMILES |
CCC(=O)C/C=C/C(=O)OC |
Canonical SMILES |
CCC(=O)CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
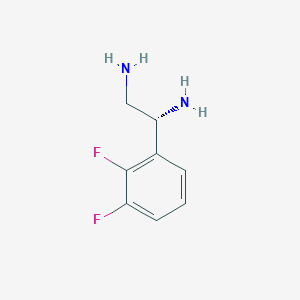
![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
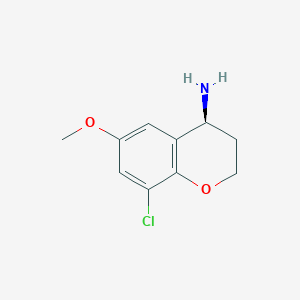
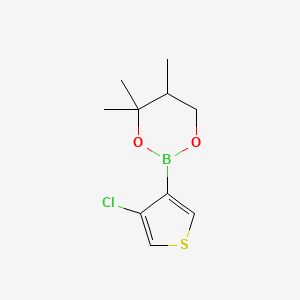
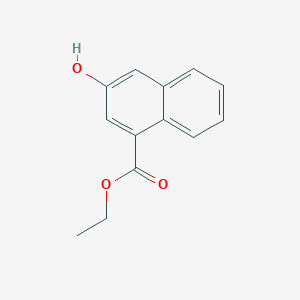
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
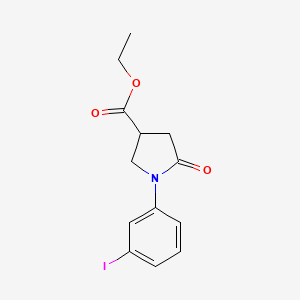
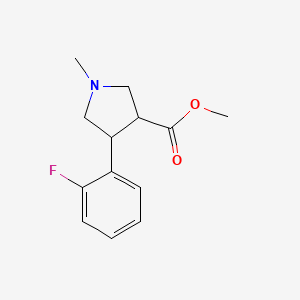

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
